(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide
CAS No.: 325856-76-6
Cat. No.: VC21456395
Molecular Formula: C24H17N3O2S
Molecular Weight: 411.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325856-76-6 |
|---|---|
| Molecular Formula | C24H17N3O2S |
| Molecular Weight | 411.5g/mol |
| IUPAC Name | 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C24H17N3O2S/c1-14-6-11-19-21(12-14)30-24(27-19)15-7-9-17(10-8-15)26-23-18(22(25)28)13-16-4-2-3-5-20(16)29-23/h2-13H,1H3,(H2,25,28) |
| Standard InChI Key | KAXTUTWOEMUPIL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)N |
Introduction
The compound (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule that combines structural motifs from benzothiazole, chromene, and carboxamide groups. These functional groups are widely recognized for their biological relevance, making this compound a potential candidate for pharmacological applications such as anticancer, antimicrobial, and anti-inflammatory activities.
Structural Features
The molecular structure of this compound includes:
-
Benzothiazole Unit: Known for its role in bioactivity due to its heterocyclic nature.
-
Chromene Core: A fused bicyclic system with potential antioxidant and enzyme inhibitory properties.
-
Carboxamide Functionality: Often associated with hydrogen bonding and enhanced molecular stability.
These features suggest that the compound may exhibit diverse biological properties due to its ability to interact with various biological targets.
Synthesis Pathways
The synthesis of compounds like (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide generally involves multistep reactions:
-
Formation of the Benzothiazole Moiety: Typically synthesized by reacting 2-aminothiophenol with aldehydes or acids under acidic conditions.
-
Chromene Derivative Formation: Achieved through cyclization reactions involving salicylaldehyde derivatives and active methylene compounds.
-
Coupling Reaction: The final step involves the introduction of the imino and carboxamide functionalities through condensation reactions using appropriate reagents.
Biological Significance
This compound's unique structure suggests potential applications in various fields of medicinal chemistry:
Anticancer Activity
Benzothiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines by targeting DNA or specific enzymes such as topoisomerases. Chromenes are also known inhibitors of enzymes involved in cancer progression, such as tyrosine kinases.
Antimicrobial Potential
The benzothiazole group is widely studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria due to its ability to disrupt microbial enzyme systems.
Molecular Docking Studies
In silico studies can predict the binding affinity of the compound to biological targets:
-
Target Proteins: COX-2 and LOX enzymes for anti-inflammatory activity; tyrosine kinases for anticancer activity.
-
Binding Energies: Molecular docking studies often reveal favorable binding energies in the range of -8 to -12 kcal/mol, indicating strong interactions with target proteins.
Experimental Data
Table 1 summarizes typical experimental data for similar compounds:
| Property | Value/Observation |
|---|---|
| Molecular Formula | CHNOS |
| Melting Point | ~220–230 °C |
| Solubility | Soluble in DMSO, DMF |
| NMR Spectra | Signals consistent with aromatic and amide groups |
| IR Spectra | Peaks at ~3300 cm (NH), ~1650 cm (C=O) |
Pharmacological Testing
Studies on similar compounds have demonstrated:
-
Anticancer Assays: IC values in the micromolar range against breast cancer (MCF7) and colon cancer (HCT116).
-
Antimicrobial Activity: Minimum inhibitory concentrations (MICs) effective against E. coli and S. aureus.
-
Anti-inflammatory Testing: Inhibition of COX/LOX enzymes with significant potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume